molecular formula C10H15NO4 B1457147 Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 851726-49-3

Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B1457147
M. Wt: 213.23 g/mol
InChI Key: SUXRQZKWFUREDJ-UHFFFAOYSA-N
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Description

Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the molecular formula C10H15NO4 . Its CAS number is 851726-49-3 .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step . This is a one-pot multicomponent reaction that has been employed to conduct the synthesis of new compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition . These reactions are part of a convergent four-step route used in the synthesis of the compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.23 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis as a Key Intermediate

Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a vital intermediate for the potent gastrointestinal stimulant cisapride, is synthesized from 1-methyl-1,2,3,6-tetrahydropyridine, hinting at the chemical's significance in pharmaceutical synthesis processes (Kim et al., 2001).

Formation of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. The reaction showcases the compound's potential in creating complex molecular structures with complete regioselectivity and high diastereoselectivities (Zhu et al., 2003).

Thermodynamic Properties

The thermodynamic properties of a series of esters, including ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4tetrahydropyrimidine-5-carboxylate and related compounds, have been meticulously studied, providing insights into their combustion energies, enthalpies of formation, and other thermodynamic parameters. These findings are crucial for understanding the compound's stability and reactivity in different states (Klachko et al., 2020).

Derivative Synthesis and Applications

The compound has been used in various synthetic pathways to produce heterocyclic derivatives with potential pharmaceutical applications. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been employed to produce derivatives like tetrahydrofuran and dioxolane, showcasing the compound's versatility in creating structurally diverse molecules (Bacchi et al., 2005).

One-Pot Multicomponent Reaction

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized using a one-pot multicomponent reaction, highlighting a streamlined approach to creating this compound, confirming its structure via comprehensive spectroscopic evidence (Suwito et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Future Directions

The potential future directions for this compound could be in the development of neuroprotective and anti-neuroinflammatory agents . This is based on the promising results observed in similar compounds .

properties

IUPAC Name

ethyl 4-methoxy-1-methyl-6-oxo-2,3-dihydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-15-10(13)8-7(14-3)5-6-11(2)9(8)12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXRQZKWFUREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN(C1=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Methoxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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